![molecular formula C16H24N2O3 B4745874 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4745874.png)
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as URB597, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of physiological and biochemical effects. In
Mechanism of Action
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide works by inhibiting FAAH, an enzyme that is responsible for the degradation of endocannabinoids. Endocannabinoids are neurotransmitters that bind to cannabinoid receptors in the body, which are involved in a range of physiological processes, including pain, mood, and appetite. By inhibiting FAAH, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide increases the levels of endocannabinoids in the body, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It can also modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide can have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide. One area of interest is the potential use of 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide as a treatment for drug addiction. Studies have shown that 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide can modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have analgesic, anxiolytic, and antidepressant effects, which could be useful in treating addiction. Another area of interest is the potential use of 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide as a treatment for neurodegenerative diseases. 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for diseases such as Alzheimer's and Parkinson's disease. Finally, there is also interest in developing more selective FAAH inhibitors, which could have fewer off-target effects and be more useful in studying the endocannabinoid system.
Scientific Research Applications
2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has also been studied for its potential as a treatment for drug addiction, as it can modulate the endocannabinoid system, which is involved in reward processing and addiction. Additionally, 2,6-dimethoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as it can protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
2,6-dimethoxy-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-13-7-5-8-14(21-2)15(13)16(19)17-9-6-12-18-10-3-4-11-18/h5,7-8H,3-4,6,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQZDAKWUUXVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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